N-(2,2-difluoroethyl)cyclohexanamine
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Overview
Description
N-(2,2-difluoroethyl)cyclohexanamine is a chemical compound with the molecular formula C8H15F2N . It is typically available in powder form .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 14 non-H bonds, 3 rotatable bonds, 1 six-membered ring, and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
N-(2,2-difluoroethyl)cyclohexanamine has a molecular weight of 163.21 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
- Application : The compound participates in an unprecedented intermolecular [4 + 2] cycloaddition with α-substituted vinylketones. This method allows facile access to highly functionalized cyclohexylamine derivatives, which were previously challenging to synthesize. Notably, the process features full atom economy, mild conditions, and an overall redox-neutral pathway .
Photoredox Catalysis and Synthetic Methodology
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
N-(2,2-difluoroethyl)cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)6-11-7-4-2-1-3-5-7/h7-8,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKZZZYPHIPSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)cyclohexanamine |
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